molecular formula C24H27N3O4 B11137826 1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11137826
M. Wt: 421.5 g/mol
InChI Key: ZQMRJVCGVGQAGK-XDOYNYLZSA-N
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Description

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethylamino propyl group, the hydroxy group, and the benzoate moiety. Each step involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors. Additionally, the use of automated systems for reagent addition and product isolation can help to improve reproducibility and reduce labor costs.

Chemical Reactions Analysis

Types of Reactions

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

    Addition: The double bond in the prop-2-en-1-yloxy group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve control of temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for potential therapeutic applications.

    Medicine: Its unique structure could make it a candidate for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:

    N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide: Used as a coupling agent in peptide synthesis.

    4-(Dimethylamino)pyridine: Used as a catalyst in acylation reactions.

    N,N-Dimethylaminopyridine: Used as a nucleophilic catalyst in organic synthesis.

The uniqueness of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which gives it a distinct set of chemical and biological properties.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H27N3O4/c1-4-15-31-19-10-8-17(9-11-19)22(28)20-21(18-7-5-12-25-16-18)27(24(30)23(20)29)14-6-13-26(2)3/h4-5,7-12,16,21,28H,1,6,13-15H2,2-3H3/b22-20-

InChI Key

ZQMRJVCGVGQAGK-XDOYNYLZSA-N

Isomeric SMILES

CN(C)CCCN1C(/C(=C(\C2=CC=C(C=C2)OCC=C)/O)/C(=O)C1=O)C3=CN=CC=C3

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CN=CC=C3

Origin of Product

United States

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